rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar bicyclic amino acids involves stereoselective and scalable methodologies. For instance, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, by adjusting reaction conditions and employing optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. This process significantly shortened the known literature procedures for these types of unnatural amino acids (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been elucidated using various techniques. For example, Cetina et al. (2003) determined the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis supported by molecular mechanics and the overlapping spheres method provided insights into the energy landscape of such molecules (Cetina et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Pure Carboxylic Acid Segments
Optically pure carboxylic acid segments are crucial intermediates in the synthesis of naturally occurring bicyclic depsipeptide histone deacetylase inhibitors, which are important anticancer agents. A study by Katoh et al. (2019) demonstrated an efficient method for producing these segments, which could facilitate easier access to these critical anticancer compounds (Katoh et al., 2019).
Asymmetric Synthesis of Amino Acid Derivatives
Asymmetric synthesis is a key process in producing enantiopure compounds, which are essential for drug development. Songis et al. (2007) described the synthesis of enantiopure bicyclic β-amino acids through asymmetric Diels–Alder reactions, providing a rare example of such synthesis by microwave activation (Songis et al., 2007).
Advanced Polymer Materials
Research by Okoroanyanwu et al. (1998) explored the synthesis and characterization of new alicyclic polymers designed for 193 nm photoresist materials. These materials are based on cycloaliphatic co- and terpolymers, showcasing the application of related carboxylic acid derivatives in developing advanced materials for microfabrication processes (Okoroanyanwu et al., 1998).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) reported on the use of H3PW12O40 as an efficient catalyst for the N-tert-butoxycarbonylation of amines, a critical reaction for protecting amino groups during the synthesis of pharmaceuticals. This process emphasizes the role of related compounds in facilitating the synthesis of protected amines with high efficiency and selectivity (Heydari et al., 2007).
Enantiopure Building Blocks for Synthesis
Enantiomerically pure chiral building blocks are fundamental for synthesizing carbocyclic nucleoside analogues, as demonstrated by Helmchen et al. (1993). Their work highlights the synthesis of (+)-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one, a precursor for the antiviral antibiotic aristeromycin, showcasing the importance of these compounds in developing new antiviral drugs (Helmchen et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-XFWSIPNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.